N'-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorobenzyl group, and a piperazinyl acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity N’-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of bromophenyl oxides and chlorobenzyl oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups used in various chemical syntheses.
Acetylacetone: Another compound with keto-enol tautomerism, used in coordination chemistry.
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide is unique due to its combination of bromophenyl, chlorobenzyl, and piperazinyl acetohydrazide moieties, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C20H22BrClN4O |
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Molecular Weight |
449.8 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H22BrClN4O/c21-18-7-5-16(6-8-18)13-23-24-20(27)15-26-11-9-25(10-12-26)14-17-3-1-2-4-19(17)22/h1-8,13H,9-12,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
DIJOTPAAFRSWBD-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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